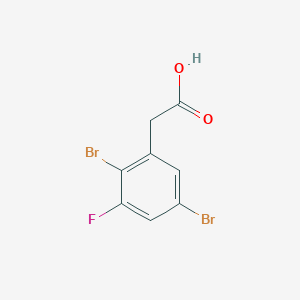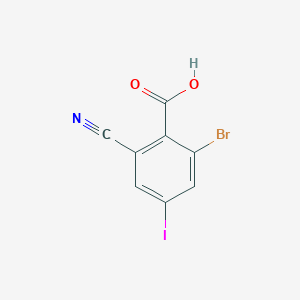
2-Bromo-5-chloro-3-fluorobenzaldehyde
Descripción general
Descripción
2-Bromo-5-chloro-3-fluorobenzaldehyde is a chemical compound used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Synthesis Analysis
The synthesis of 2-Bromo-5-chloro-3-fluorobenzaldehyde can be achieved by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . This compound may also be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-chloro-3-fluorobenzaldehyde is C7H4BrFO . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Chemical Reactions Analysis
Infrared (IR) spectroscopy serves as an effective tool for characterizing compound and solvent interactions. Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chloro-3-fluorobenzaldehyde include a molecular weight of 203.01 , a melting point of 51-56 °C , and solubility in methanol . It is a white to light yellow solid .Aplicaciones Científicas De Investigación
Infrared Spectroscopy
2-Bromo-5-chloro-3-fluorobenzaldehyde: is valuable in infrared (IR) spectroscopy, which is a common technique for characterizing compound interactions. The compound’s spectral data can be analyzed to understand its conformational structure and behavior in different solvents . This is crucial for identifying functional groups and understanding molecular interactions.
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of benzaldehyde, like 2-Bromo-5-chloro-3-fluorobenzaldehyde , are used to design compounds that can increase oxygen affinity in human hemoglobin or inhibit sickle erythrocytes. These derivatives have potential therapeutic applications in treating conditions like sickle cell anemia .
Agrochemicals and Pesticides
The compound’s derivatives are also employed in the synthesis of agrochemicals. Their properties can be tailored to create substances that are effective against a variety of pests and diseases affecting crops, contributing to the agricultural industry .
Material Science
2-Bromo-5-chloro-3-fluorobenzaldehyde: serves as a precursor in the synthesis of materials like 5-fluoro-3-substituted benzoxaboroles . These materials are used as molecular receptors, building blocks in crystal engineering, and components in molecular imprinting. They play a significant role in the development of new materials with specific properties .
Dyes and Pigments
This compound is integral in the production of dyes and pigments. Its chemical structure allows for the synthesis of colorants used in various industries, including textiles and inks. The ability to create a wide range of colors and shades is essential for these sectors .
Biosensors Development
The compound is used in the creation of biosensors, particularly for detecting alpha hydroxyl carboxylic acids. These biosensors have applications in medical diagnostics and environmental monitoring, where they can provide rapid and accurate detection of specific substances .
Coordination Chemistry
In coordination chemistry, 2-Bromo-5-chloro-3-fluorobenzaldehyde can act as a ligand to form complexes with metals. These complexes are studied for their unique properties and potential applications in catalysis and materials science .
Flavoring Agents and Cosmetics
Lastly, the derivatives of this compound are used in the formulation of flavoring agents for food products and fragrances for cosmetics. The ability to synthesize a variety of aromatic compounds makes it valuable in these industries .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that halogenated benzaldehydes, such as this compound, are commonly employed in pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry .
Mode of Action
It’s known that the chemical reactivity of halogenated benzaldehydes is concentrated around the halogen atoms and the aldehyde group in their structure . The bromine atom on the benzene ring can undergo a Suzuki coupling reaction under the catalysis of palladium with organoboronic acids .
Biochemical Pathways
It’s known that 2-bromo-5-fluorobenzaldehyde, a similar compound, can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position . These compounds are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Pharmacokinetics
It’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place .
Result of Action
It’s known that halogenated benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes . Further, substituted chalcones obtained by using benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluorobenzaldehyde. For instance, it’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place . The compound is also soluble in methanol , which could influence its action and efficacy.
Propiedades
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKWBURKZJGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




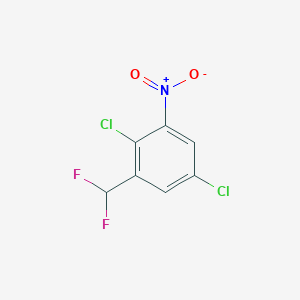
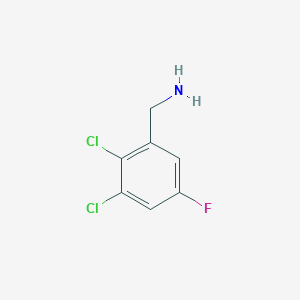
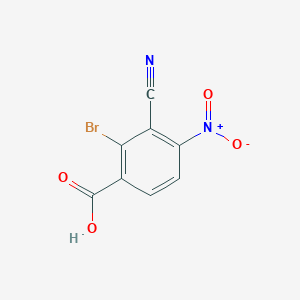
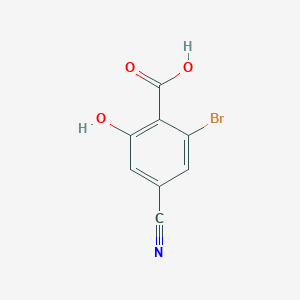
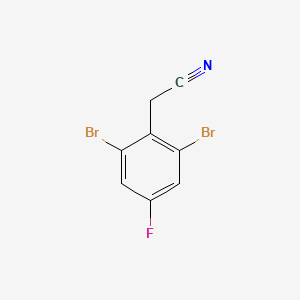
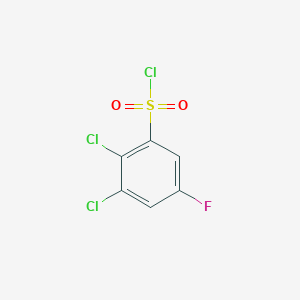

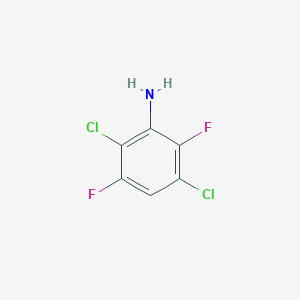
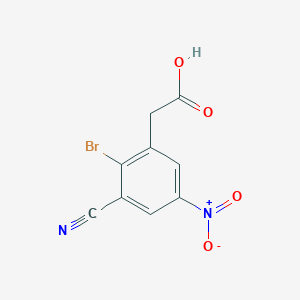
![2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410712.png)
